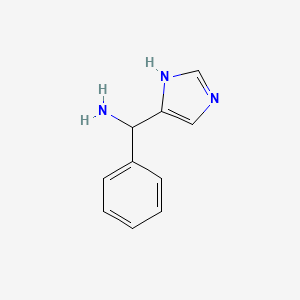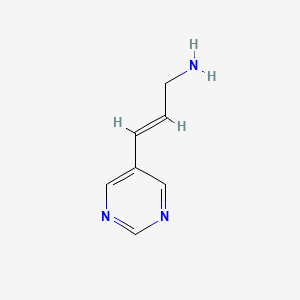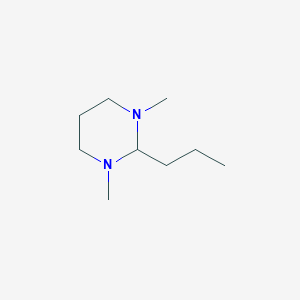
1,3-Dimethyl-2-propylhexahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-propylhexahydropyrimidine: is a heterocyclic organic compound with a six-membered ring structure containing two nitrogen atoms This compound is part of the pyrimidine family, which is known for its significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-propylhexahydropyrimidine can be synthesized through a multi-step process involving the condensation of appropriate aldehydes, ketones, and amines. One common method involves the reaction of 1,3-dimethylurea with propylamine in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete condensation and cyclization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts and solvent-free conditions can further enhance the sustainability and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethyl-2-propylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or propyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dimethyl-2-propylhexahydropyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural similarity to naturally occurring pyrimidines allows it to interact with biological macromolecules.
Medicine: The compound’s potential pharmacological properties are explored for the development of new therapeutic agents. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and agrochemicals. Its derivatives may have applications as herbicides, fungicides, or insecticides.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-2-propylhexahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-2-imidazolidinone: A structurally similar compound with a five-membered ring containing two nitrogen atoms.
1,3-Dimethyl-2-oxohexahydropyrimidine: Another related compound with an oxygen atom in place of one of the nitrogen atoms.
Uniqueness: 1,3-Dimethyl-2-propylhexahydropyrimidine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H20N2 |
|---|---|
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
1,3-dimethyl-2-propyl-1,3-diazinane |
InChI |
InChI=1S/C9H20N2/c1-4-6-9-10(2)7-5-8-11(9)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
DSNDUNKGJMYSSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1N(CCCN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


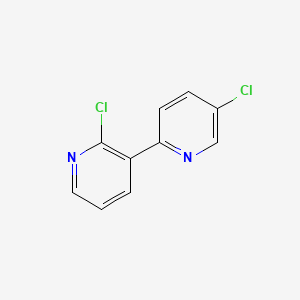

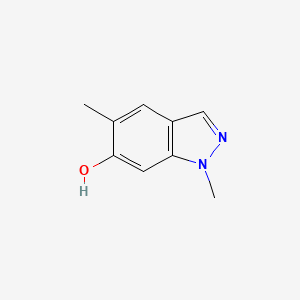
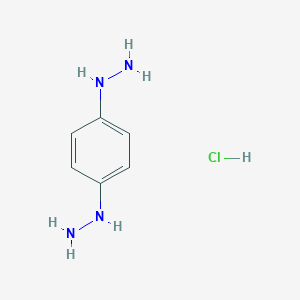

![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
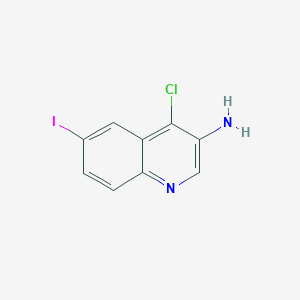
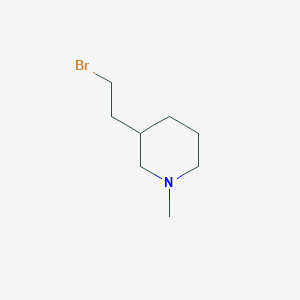

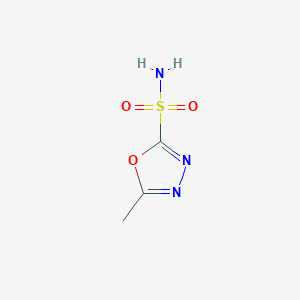
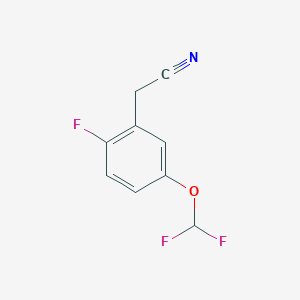
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
